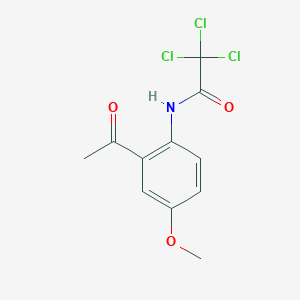

N-(2-Acetyl-4-methoxyphenyl)-2,2,2-trichloroacetamide

Description

Properties

Molecular Formula |

C11H10Cl3NO3 |

|---|---|

Molecular Weight |

310.6 g/mol |

IUPAC Name |

N-(2-acetyl-4-methoxyphenyl)-2,2,2-trichloroacetamide |

InChI |

InChI=1S/C11H10Cl3NO3/c1-6(16)8-5-7(18-2)3-4-9(8)15-10(17)11(12,13)14/h3-5H,1-2H3,(H,15,17) |

InChI Key |

ZSPAWDPBRBLJFA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)OC)NC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Acylation Using Trichloroacetyl Chloride

This classical method involves the reaction of 2-acetyl-4-methoxyaniline with 2,2,2-trichloroacetyl chloride under controlled conditions.

- Procedure : The aromatic amine is dissolved in an inert solvent such as dichloromethane or chloroform. A base (e.g., pyridine or triethylamine) is added to neutralize the hydrogen chloride generated. The trichloroacetyl chloride is then added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.

- Outcome : The reaction yields N-(2-Acetyl-4-methoxyphenyl)-2,2,2-trichloroacetamide after workup and purification, typically by recrystallization or column chromatography.

- Notes : This method is straightforward but requires careful temperature control to avoid over-acylation or decomposition.

Use of Trichloroacetimidate Reagents as Acylating Agents

Recent advances have demonstrated the utility of trichloroacetimidates as mild and efficient acylating agents for aromatic amines, including substituted anilines.

- Reagent Preparation : Trichloroacetimidates are synthesized by reacting trichloroacetonitrile with an alcohol or phenol under basic conditions.

- Reaction Conditions : When activated by catalytic amounts of Brønsted or Lewis acids (e.g., trifluoromethanesulfonic acid or scandium triflate), trichloroacetimidates undergo nucleophilic substitution with aromatic amines to form trichloroacetamides.

- Advantages : This method offers milder conditions, better selectivity, and often higher yields compared to direct acylation with acid chlorides. It also avoids the use of corrosive acid chlorides.

- Example : In a study by Adhikari (2017), the use of diphenylmethyl trichloroacetimidate enabled efficient formation of benzylic trichloroacetamides, demonstrating the broad applicability of this reagent class in synthesizing trichloroacetamide derivatives.

Stepwise Synthesis via Protection and Functional Group Manipulation

For the specific substitution pattern in this compound, a multi-step synthetic route may be employed:

- Step 1: Synthesis of 2-Acetyl-4-methoxyaniline

This intermediate can be prepared by selective acetylation of 4-methoxyaniline or by nitration, reduction, and acetylation sequences starting from anisole derivatives. - Step 2: Trichloroacetylation

The prepared amine is then subjected to trichloroacetylation using either trichloroacetyl chloride or trichloroacetimidate reagents as described above. - Purification : The final product is purified by silica gel chromatography or recrystallization, ensuring removal of unreacted starting materials and side products.

Comparative Data Table of Preparation Methods

| Method | Reagents Used | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Acylation with Acid Chloride | 2,2,2-Trichloroacetyl chloride, base (pyridine) | Low temperature (0–5 °C), inert solvent | 60–80 | Simple, well-known | Requires careful handling of acid chloride; possible side reactions |

| Trichloroacetimidate-mediated Acylation | Trichloroacetimidate, catalytic acid | Room temperature or mild heating | 70–90 | Mild conditions, high selectivity | Requires preparation of trichloroacetimidate precursor |

| Multi-step synthesis via protected intermediates | Various (acetylation, reduction, trichloroacetylation reagents) | Multiple steps, varied conditions | 50–75 | Allows precise substitution pattern control | Longer synthesis time, more purification steps |

Research Findings and Notes

- Trichloroacetimidates have been extensively studied as alkylating and acylating agents due to their ability to generate stabilized carbocations under mild acid catalysis, facilitating efficient nucleophilic substitution with amines and alcohols.

- The presence of electron-donating groups such as methoxy and acetyl on the aromatic ring influences the nucleophilicity of the amine and may affect reaction kinetics and yields.

- Purification challenges often arise due to the formation of by-products such as hydrolyzed donors or oligomers, especially in glycosylation reactions involving trichloroacetimidate donors, but these can be mitigated by optimized chromatographic techniques.

- The use of trichloroacetimidate reagents avoids the direct use of corrosive acid chlorides, improving safety and environmental profiles of the synthesis.

Chemical Reactions Analysis

2.1. Catalytic Activation

The trichloroacetamide group’s reactivity is enhanced by Lewis acids like Sc(OTf)₃ , which coordinate to electron-rich regions (e.g., oxygen atoms) of the molecule, lowering activation barriers . For example, in glycosylation reactions, Sc(OTf)₃ activates the acceptor’s hydroxyl group, facilitating nucleophilic attack on the electrophilic trichloroacetamide donor .

2.2. Solvent Effects

Polar aprotic solvents (e.g., CH₂Cl₂, CHCl₃) optimize reaction efficiency by stabilizing ionic intermediates, while basic solvents (e.g., THF) reduce selectivity due to catalyst coordination .

Reaction Conditions and Outcomes

Comparative Reactivity

The compound’s reactivity can be contrasted with structurally similar trichloroacetamides:

| Compound | Key Difference | Reactivity Implication |

|---|---|---|

| 2-Chloro-N-(4-methoxyphenyl)acetamide | Reduced chlorination (CCl₃ vs. CCl₂) | Lower electrophilicity, slower reaction rates |

| N-(4-Methylphenyl)-2,2,2-trichloroacetamide | Methoxy → Methyl substitution | Altered lipophilicity affects bioavailability |

| 4-Methoxy-N-(3-nitrophenyl)trichloroacetamide | Nitro group replaces acetyl | Increased electron-withdrawing effect enhances reactivity |

Mechanistic Insights from Computational Studies

Density Functional Theory (DFT) calculations reveal that protonation of the amide nitrogen reduces the activation energy for nucleophilic attack, favoring Sₙ1-like mechanisms . For example, in glycosylation, the protonated donor forms an oxocarbenium ion intermediate, which undergoes nucleophilic attack by the acceptor .

Scientific Research Applications

N-(2-Acetyl-4-methoxyphenyl)-2,2,2-trichloroacetamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Acetyl-4-methoxyphenyl)-2,2,2-trichloroacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Substituent Effects on Bond Parameters

Substituents on the phenyl ring and side chain significantly influence molecular geometry:

- C(S)-C(O) Bond Length : In N-(phenyl)-2,2,2-trichloroacetamide (PhTCA), the C(S)-C(O) bond length is primarily affected by side-chain substitution (e.g., trichloro vs. dichloro groups). For example, replacing the phenyl group with a 2,4,5-trichlorophenyl moiety (as in N245TCPTCA) shortens this bond due to increased electron withdrawal .

- Dihedral Angles : Substitutions alter the planarity of the amide group. In N-(2,4,5-trichlorophenyl)-2,2,2-trichloroacetamide (N245TCPTCA), steric hindrance from Cl atoms increases the dihedral angle between the phenyl ring and the amide plane compared to PhTCA .

Crystal Symmetry and Packing

Crystallographic studies reveal that substitution patterns dictate crystal symmetry:

- PhTCA: Monoclinic symmetry.

- N245TCPTCA : Triclinic symmetry due to Cl substitutions at the 2,4,5 positions on the phenyl ring .

- N-(4-methylphenyl)-2,2,2-trichloroacetamide: Monoclinic to triclinic transitions occur with methyl substitutions, highlighting how even non-halogen groups impact packing .

Table 1: Structural Parameters of Selected Trichloroacetamides

| Compound | C(S)-C(O) Bond Length (Å) | Crystal System | Dihedral Angle (°) |

|---|---|---|---|

| N-(Phenyl)-2,2,2-trichloroacetamide | ~1.51 | Monoclinic | 10–15 |

| N-(2,4,5-Trichlorophenyl)-TCA | ~1.48 | Triclinic | 20–25 |

| N-(4-Methylphenyl)-TCA | ~1.50 | Triclinic | 18–22 |

Comparison with Dichloroacetamides and Other Analogs

Dichloroacetamides

N-(Phenyl)-2,2-dichloroacetamide (PhDCA) exhibits longer C(S)-C(O) bonds (~1.53 Å) than trichloro analogs, attributed to reduced electron-withdrawing effects. Substituents like Cl or CH3 on the phenyl ring further modulate bond angles and crystal symmetry (e.g., ortho-Cl substitutions in o-ClPhDCA induce orthorhombic packing) .

N-Chlorinated Derivatives

N-Chloro-N-(2,4,5-trichlorophenyl)-2-chloroacetamide (NC245TCPCA) shows significant distortion in the amide plane due to N-chlorination, reducing hydrogen-bonding capacity compared to non-chlorinated analogs .

Table 2: Melting Points and Reactivity Trends

| Compound | Melting Point (°C) | Reactivity with Hypochlorite |

|---|---|---|

| PhTCA | 118–120 | Low |

| N245TCPTCA | 119 | Moderate |

| NC245TCPCA | 180 | High (forms dimers) |

Q & A

Q. What are the standard synthetic routes for N-(2-Acetyl-4-methoxyphenyl)-2,2,2-trichloroacetamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via acylation of 2-amino-4-methoxyacetophenone with 2,2,2-trichloroacetyl chloride in acetone under reflux. Key steps include:

- Purification of starting materials (e.g., zone refining for trichloroaniline derivatives) .

- Slow addition of phosphoryl chloride (POCl₃) to expel HCl gas, followed by hydrolysis in ice-cold conditions to isolate the product .

- Recrystallization from ethanol to achieve >95% purity, verified by melting point consistency (±1°C deviation from literature values) and IR spectroscopy (amide C=O stretch at ~1650–1680 cm⁻¹) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : A multi-technique approach is recommended:

- Melting Point Analysis : Confirm purity and compare with literature values (e.g., 118–120°C for trichloroacetamide derivatives) .

- IR Spectroscopy : Identify amide C=O (1650–1680 cm⁻¹) and acetyl/methoxy groups (1250–1300 cm⁻¹ for C-O stretch) .

- ³⁵Cl NQR : Detect chlorine environments in the trichloroacetyl group (e.g., distinct quadrupole coupling constants for Cl atoms) .

Q. What safety protocols are essential during synthesis and handling?

- Methodological Answer : Follow hazard controls outlined in chemical safety sheets (e.g., GHS guidelines):

- Use fume hoods to avoid inhalation (H313/H333 risks) and wear nitrile gloves to prevent dermal exposure .

- Neutralize waste with NaHCO₃ before disposal to mitigate HCl gas release .

Advanced Research Questions

Q. How do substituent positions (e.g., 2,4,5-trichlorophenyl vs. 2,4,6-trichlorophenyl) affect crystallographic symmetry and bond parameters?

- Methodological Answer : Substituent positions alter crystal packing and symmetry:

- Case Study : Replacing 2,4,6-trichlorophenyl with 2,4,5-trichlorophenyl changes symmetry from orthorhombic to triclinic due to steric hindrance .

- Bond Parameter Analysis : Use SHELXL for refinement; compare C-Cl bond lengths (1.74–1.79 Å) and amide torsion angles (e.g., C-N-C=O ~160°) across derivatives .

Q. How can contradictory structural data (e.g., bond length variations) be resolved in crystallographic studies?

- Methodological Answer : Address discrepancies via:

Q. What computational tools are recommended for modeling intermolecular interactions in this compound?

- Methodological Answer : Combine experimental and computational approaches:

Q. How does N-chlorination impact the compound’s electronic structure and reactivity?

- Methodological Answer : N-chlorination increases electron-withdrawing effects:

- IR/NQR Analysis : Shift in amide I band (C=O) to higher frequencies (~1700 cm⁻¹) and altered ³⁵Cl NQR frequencies due to increased polarization .

- Reactivity Studies : Track hydrolysis rates in basic conditions (e.g., NaOH/ethanol) to compare stability with non-chlorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.